4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
CAS No.: 2549005-66-3
Cat. No.: VC11820210
Molecular Formula: C18H22N8
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549005-66-3 |
|---|---|
| Molecular Formula | C18H22N8 |
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | 4-[4-(7-methylpurin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline |
| Standard InChI | InChI=1S/C18H22N8/c1-24-12-23-16-15(24)18(22-11-20-16)26-8-6-25(7-9-26)17-13-4-2-3-5-14(13)19-10-21-17/h10-12H,2-9H2,1H3 |
| Standard InChI Key | OWVRXMWXKLJVPZ-UHFFFAOYSA-N |
| SMILES | CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4CCCC5 |
| Canonical SMILES | CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC=NC5=C4CCCC5 |
Introduction
The compound 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a synthetic chemical entity that combines structural motifs of purine, piperazine, and tetrahydroquinazoline. These scaffolds are commonly found in pharmacologically active compounds, making this molecule of interest for medicinal chemistry and drug discovery research.
Structural Features
This compound features:
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7-methyl-7H-purin-6-yl group: A purine derivative often associated with biological activity due to its role in nucleic acid analogs.
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Piperazine moiety: Frequently used in drug design for enhancing solubility and receptor binding affinity.
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Tetrahydroquinazoline scaffold: Known for its bioactive properties and potential as a core structure in various therapeutic agents.
The molecular structure suggests potential interactions with biological targets such as enzymes or receptors due to its heterocyclic nature.
Synthesis Pathways
While specific synthesis details for this compound are unavailable in the provided data, analogous molecules often involve:
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Purine substitution: Functionalization of purine derivatives at position 6 to introduce the piperazine group.
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Piperazine coupling: Reaction with an appropriate alkylating agent to link the piperazine to the tetrahydroquinazoline core.
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Quinazoline formation: Cyclization reactions to form the tetrahydroquinazoline ring system.
These steps typically require precision in reaction conditions to maintain the integrity of sensitive functional groups.
Potential Applications
Based on its structural components, this compound may have applications in:
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Pharmacology: As a potential ligand for enzyme inhibition or receptor modulation.
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Anticancer research: Purine derivatives are known for their roles in DNA synthesis inhibitors.
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Neurological studies: Piperazine-containing compounds are often explored for central nervous system activity.
Biological Activity
Although no direct studies on this compound were identified, similar molecules exhibit:
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Histamine receptor antagonism: Piperazine derivatives are known to interact with histamine H3 and H4 receptors, potentially influencing neurotransmitter release .
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Antitumor properties: Purine analogs have demonstrated efficacy against cancer cell lines by interfering with DNA replication .
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Antibacterial effects: Quinazoline derivatives have shown activity against bacterial strains .
Research Findings from Analogous Compounds
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